2-(2-Dodecoxyethoxy)propan-1-ol
Description
2-(2-Dodecoxyethoxy)propan-1-ol is a branched polyol ether characterized by a dodecoxy (C₁₂H₂₅O-) group attached via an ethoxy spacer to a propan-1-ol backbone. Its structure confers surfactant properties due to the hydrophobic dodecyl chain and hydrophilic ethoxy/propanol moieties. Its long alkyl chain suggests lower water solubility compared to shorter-chain analogs but enhanced lipid compatibility and surface activity .
Properties
Molecular Formula |
C17H36O3 |
|---|---|
Molecular Weight |
288.5 g/mol |
IUPAC Name |
2-(2-dodecoxyethoxy)propan-1-ol |
InChI |
InChI=1S/C17H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-19-14-15-20-17(2)16-18/h17-18H,3-16H2,1-2H3 |
InChI Key |
LDQYRCPDQDZUOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOC(C)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-Dodecoxyethoxy)propan-1-ol typically involves the reaction of fatty alcohols with ethylene oxide and propylene oxide. The fatty alcohols used in the synthesis are often derived from natural sources such as coconut oil or palm kernel oil. The number of ethylene oxide and propylene oxide units added to the fatty alcohol chain determines the properties of the resulting surfactant, such as its hydrophilic-lipophilic balance (HLB) and cloud point.
Chemical Reactions Analysis
2-(2-Dodecoxyethoxy)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, primary alcohols like this compound can be oxidized to form aldehydes, which can undergo further oxidation to form carboxylic acids . Common reagents used in these reactions include acidified potassium dichromate (VI) solution, which is used to oxidize primary alcohols to aldehydes and carboxylic acids . The major products formed from these reactions include ethanal and propanoic acid .
Scientific Research Applications
2-(2-Dodecoxyethoxy)propan-1-ol has a wide range of scientific research applications. In colloidal and dispersion science, it is used to stabilize emulsions and suspensions by reducing interfacial tension and preventing particle aggregation. This compound is also employed in protein and membrane research for protein extraction, solubilization, and membrane protein purification. Its mild nature minimizes protein denaturation while effectively solubilizing hydrophobic proteins and membrane components. Additionally, research studies have explored its use in stabilizing oil-in-water emulsions for applications like drug delivery and cosmetics.
Mechanism of Action
The mechanism of action of 2-(2-Dodecoxyethoxy)propan-1-ol involves its ability to adsorb at the interface between two immiscible phases, reducing interfacial tension and promoting dispersion stability. This property makes it effective in stabilizing emulsions and suspensions. In protein and membrane research, it solubilizes hydrophobic proteins and membrane components by interacting with the hydrophobic regions of these molecules, thereby preventing aggregation and promoting solubility.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with 2-(2-Dodecoxyethoxy)propan-1-ol but differ in alkoxy chain length, substituents, or functional groups:
Key Observations :
- Alkoxy Chain Impact : Longer chains (e.g., dodecoxy, lauryl) enhance hydrophobicity, reducing water solubility but improving surfactant efficiency. Shorter chains (e.g., butoxy, methoxyethoxy) increase polarity and miscibility with aqueous systems .
- Functional Groups: Sulfate or amine groups (e.g., in Triisopropanolamine lauryl sulfate) introduce ionic character, boosting foaming and cleaning efficacy compared to non-ionic analogs like this compound .
Physicochemical and Hazard Profiles
Notes:
- Hazard Comparison : The methoxyethoxy derivative exhibits acute oral toxicity (H302) and respiratory irritation (H335), likely due to its smaller size and higher bioavailability. Longer-chain compounds like this compound may pose bioaccumulation risks but require specific testing for confirmation .
- PPE Requirements : All analogs necessitate gloves and eye protection, but longer-chain compounds may demand additional measures (e.g., respiratory gear) during aerosol formation .
Metabolic and Environmental Considerations
- Metabolism : PPG-3 Butyl Ether and its metabolites (e.g., 1-(2-butoxy-1-methylethoxy)-propan-2-ol) share physicochemical similarities with this compound, suggesting analogous metabolic pathways such as hydrolysis or oxidative degradation .
- Environmental Impact : Longer-chain compounds (C₁₂) are less biodegradable and may persist in ecosystems, necessitating containment measures to prevent groundwater contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
